molecular formula C11H13F2NO B1621488 N-(3,4-difluorophenyl)-2,2-dimethylpropanamide CAS No. 205756-46-3

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide

Cat. No. B1621488
M. Wt: 213.22 g/mol
InChI Key: GDCSMKQNTXLXRD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide is a chemical compound with the following characteristics:



  • Chemical Formula : C<sub>11</sub>H<sub>12</sub>F<sub>2</sub>NO

  • Molecular Weight : 207.21 g/mol

  • Appearance : Colorless to almost colorless clear liquid

  • Purity : >98.0% (as determined by gas chromatography)



Synthesis Analysis

The synthesis of N-(3,4-difluorophenyl)-2,2-dimethylpropanamide involves the reaction of 3,4-difluorophenyl isocyanate with an appropriate amine or amide. The isocyanate group reacts with the amine functional group to form the desired amide compound.



Molecular Structure Analysis

The molecular structure of N-(3,4-difluorophenyl)-2,2-dimethylpropanamide consists of a central amide group (C=O) attached to a 3,4-difluorophenyl ring. The two methyl groups at the α-position enhance the compound’s stability.



Chemical Reactions Analysis


  • Hydrolysis : The amide bond can undergo hydrolysis in the presence of water, yielding the corresponding carboxylic acid and amine.

  • Reaction with Nucleophiles : The carbonyl carbon of the amide can react with nucleophiles, such as amines or hydrazines, leading to various derivatives.

  • Reductive Amination : The compound can participate in reductive amination reactions, forming secondary or tertiary amines.



Physical And Chemical Properties Analysis


  • Boiling Point : 85°C (at 30 mmHg)

  • Flash Point : 63°C

  • Specific Gravity : 1.34 (at 20°C/20°C)

  • Refractive Index : 1.50 (at 20°C)

  • Solubility : Soluble in organic solvents


Safety And Hazards


  • Toxicity : Toxic if swallowed or inhaled.

  • Skin and Eye Irritation : Causes skin and eye irritation.

  • Respiratory Irritation : May cause respiratory irritation.

  • Combustibility : Combustible liquid.


Future Directions

Research on N-(3,4-difluorophenyl)-2,2-dimethylpropanamide should focus on:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Green Synthesis Routes : Develop environmentally friendly synthetic methods.

  • Structural Modifications : Explore derivatives with improved properties.


Remember that safety precautions are crucial when handling this compound. Dispose of it properly and follow safety guidelines12.


If you need further details or have additional questions, feel free to ask!


properties

IUPAC Name

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCSMKQNTXLXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360529
Record name N-(3,4-difluorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2,2-dimethylpropanamide

CAS RN

205756-46-3
Record name N-(3,4-difluorophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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